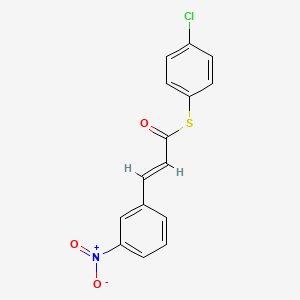

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate

Description

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate is a thioate ester characterized by a conjugated α,β-unsaturated system. Its structure includes a 4-chlorophenyl group attached to the sulfur atom and a 3-nitrophenyl substituent at the α-position of the propenethioate backbone (Fig. 1). The (E)-configuration ensures a trans arrangement of substituents across the double bond. The electron-withdrawing nature of both the chloro and nitro groups enhances the electrophilicity of the α-carbon, making it reactive in conjugate addition reactions.

Properties

IUPAC Name |

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-12-5-7-14(8-6-12)21-15(18)9-4-11-2-1-3-13(10-11)17(19)20/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZKDGVAKACRJR-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)SC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)SC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiol reagent. The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the propenethioate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Thioate Esters: S-(2-furylmethyl) (E)-3-(4-ethoxyphenyl)-2-propenethioate

This compound () shares the propenethioate backbone but differs in substituents: a 4-ethoxyphenyl group (electron-donating) and a 2-furylmethyl thioate moiety. Key comparisons:

- Electronic Effects : The ethoxy group donates electrons via resonance, reducing electrophilicity at the α-carbon compared to the nitro and chloro groups in the target compound.

- Physicochemical Properties :

| Property | Target Compound | S-(2-furylmethyl) Analog |

|---|---|---|

| Molecular Formula | C₁₅H₁₀ClNO₃S | C₁₆H₁₆O₃S |

| Molar Mass (g/mol) | 319.52 | 288.36 |

| Key Substituents | 4-ClPh, 3-NO₂Ph | 4-EtOPh, 2-furylmethyl |

- Reactivity : The target’s electron-withdrawing groups enhance susceptibility to nucleophilic attack, whereas the ethoxy analog may exhibit slower reaction kinetics in such processes.

Nitrile Analogs: (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile

This compound () shares identical substituents (4-ClPh, 3-NO₂Ph) but replaces the thioate ester with a nitrile group. Comparisons include:

- thioate-specific transesterification).

- Physicochemical Properties :

| Property | Target Compound | Nitrile Analog |

|---|---|---|

| Molecular Formula | C₁₅H₁₀ClNO₃S | C₁₅H₉ClN₂O₂ |

| Molar Mass (g/mol) | 319.52 | 284.45 |

| Key Functional Group | Thioate ester | Nitrile |

- Applications : Nitriles are precursors to amines or carboxylic acids, whereas thioates may serve as acyl transfer agents or protease inhibitors due to their sulfur moiety.

Electronic and Steric Effects of Substituents

- Electron-Withdrawing Groups (EWGs): Both the target and nitrile analog () feature EWGs (Cl, NO₂), which stabilize negative charge development in transition states, favoring reactions like Michael additions. In contrast, the ethoxyphenyl group in ’s compound donates electrons, reducing electrophilicity .

Q & A

Basic: What are the common synthetic routes for S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions between thiols and activated carbonyl intermediates. For example, analogous compounds (e.g., 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide) are synthesized via oxidation of thioamide precursors using H₂O₂-KOH systems, where temperature control (0–25°C) and solvent selection (e.g., DMF or dichloromethane) significantly impact yield . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like sulfoxides or sulfones .

Advanced: What challenges arise in ensuring stereochemical purity during synthesis, and how can they be addressed?

The E-configuration of the propenethioate group is prone to isomerization under acidic or high-temperature conditions. Advanced methods include using chiral auxiliaries or asymmetric catalysis to enforce stereocontrol. For example, crystallographic studies (via SHELX refinement) of related chalcones confirmed stereochemistry, while low-temperature NMR (e.g., ¹H-NMR at –20°C) can detect isomerization in real time .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Key techniques include:

- ¹H/¹³C-NMR : Assigning aromatic protons (δ 7.2–8.5 ppm for nitro and chloro substituents) and carbonyl/thioester carbons (δ 165–180 ppm) .

- IR Spectroscopy : Confirming thioester C=O stretches (~1680–1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (Q-TOF-MS) : Validating molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved?

Discrepancies (e.g., bond-length mismatches between X-ray and DFT calculations) may arise from dynamic effects or crystal packing. Use SHELXL refinement with high-resolution (<1.0 Å) data to resolve ambiguities, complemented by temperature-dependent NMR to assess conformational flexibility . For nitro group orientation, compare experimental IR/Raman data with computational (DFT) vibrational modes .

Basic: What are the primary biological screening methods for this compound?

Initial screens include:

- Enzyme inhibition assays : Testing against carbonic anhydrases or kinases using UV-Vis-based kinetic monitoring .

- Antimicrobial susceptibility : Agar dilution methods against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Advanced: How can structure-activity relationships (SAR) be explored for nitro and chlorophenyl groups?

Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH₃) substituents and compare bioactivity. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like bacterial enzymes, validated by isothermal titration calorimetry (ITC) .

Basic: What purification strategies are effective for this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate thioester derivatives from unreacted precursors .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity (>95% by HPLC) .

Advanced: How can computational methods predict reactivity or degradation pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the thioester group. Solvent effects (e.g., water vs. DMSO) are incorporated via PCM models, validated by LC-MS analysis of degradation products .

Basic: How is crystallographic data analyzed to confirm molecular geometry?

- SHELX Suite : Refine X-ray data (e.g., CCDC entries) to generate ORTEP diagrams, highlighting bond angles and torsion angles .

- Mercury Software : Visualize packing diagrams to assess intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Implement Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). Statistical tools (e.g., ANOVA) identify critical parameters, while in-line PAT (Process Analytical Technology) monitors reaction consistency via FTIR .

Basic: How are impurities identified and quantified?

- HPLC-DAD/MS : Detect and quantify byproducts (e.g., Z-isomers or oxidation products) using reverse-phase C18 columns .

- Elemental Analysis : Confirm purity (>98%) by matching calculated vs. experimental C/H/N/S percentages .

Advanced: What mechanistic insights can be gained from kinetic studies?

Pseudo-first-order kinetics under varying [H₂O₂] reveal whether oxidation follows a radical or nucleophilic pathway. Arrhenius plots (Eₐ calculation) differentiate rate-limiting steps, supported by ESR spectroscopy to detect radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.